8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide
Brand Name:
Vulcanchem
CAS No.:
468095-77-4
VCID:
VC0017743
InChI:
InChI=1S/C15H19ClO3.C5H10N2O/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14;6-5(8)4-2-1-3-7-4/h7-10H,1-6,11H2,(H,17,18);4,7H,1-3H2,(H2,6,8)/t;4-/m.0/s1
SMILES:
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1CC(NC1)C(=O)N
Molecular Formula:
C20H29ClN2O4
Molecular Weight:
396.912
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide
CAS No.: 468095-77-4
Reference Standards
VCID: VC0017743
Molecular Formula: C20H29ClN2O4
Molecular Weight: 396.912
CAS No. | 468095-77-4 |
---|---|
Product Name | 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide |
Molecular Formula | C20H29ClN2O4 |
Molecular Weight | 396.912 |
IUPAC Name | 8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C15H19ClO3.C5H10N2O/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14;6-5(8)4-2-1-3-7-4/h7-10H,1-6,11H2,(H,17,18);4,7H,1-3H2,(H2,6,8)/t;4-/m.0/s1 |
Standard InChIKey | FFLHMHLGUKQLEC-VWMHFEHESA-N |
SMILES | C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1CC(NC1)C(=O)N |
Synonyms | 1-[8-(4-Chlorophenoxy)-methylene-octanoyl]pyrrolidine-(2S)-carboxylic Acid; 1-[8-(4-Chlorophenoxy)-2-methylene-1-oxooctyl]-L-proline; N-[8-(4-Chlorophenoxy)-2-methyleneoctanoyl]-L-proline; |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume